![molecular formula C20H30N4O3 B2455808 N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954070-88-3](/img/structure/B2455808.png)
N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Description
N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a group of researchers at Merck Research Laboratories, and since then, it has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Structural Chemistry
Research has delved into the synthesis of complex compounds and their structural analysis, highlighting their potential in materials science and chemical engineering. For instance, studies on the targeted synthesis of cadmium(II) Schiff base complexes have shown corrosion inhibition properties on mild steel, suggesting applications in corrosion engineering and materials protection (Das et al., 2017). Another study on the synthesis and structural chemistry of palladium(II) complexes with N-{2-(arylthio/seleno)ethyl}morpholine/piperidine ligands has highlighted their potent catalyst roles for the Heck reaction, indicating their importance in organic synthesis and catalysis (Singh et al., 2013).
Environmental and Biological Applications
Research into the degradation of morpholine by environmental Mycobacterium strains has uncovered the involvement of cytochrome P-450 in the biodegradation process, suggesting applications in bioremediation and environmental cleanup. This enzyme catalyzes the cleavage of the C-N bond of the morpholine ring, illustrating a pathway for the microbial degradation of heterocyclic pollutants (Poupin et al., 1998).
Pharmacological Research
properties
IUPAC Name |
N'-(2-morpholin-4-ylethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c25-19(20(26)22-9-12-23-13-15-27-16-14-23)21-8-7-17-3-5-18(6-4-17)24-10-1-2-11-24/h3-6H,1-2,7-16H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVOIMUJFEGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide |
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